N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
Description
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 4-methoxyphenyl group attached to the piperidin-4-amine backbone. The compound is synthesized via coupling reactions under weakly alkaline conditions, followed by reduction and recrystallization with ethyl acetate (EA) to form the dihydrochloride salt . Its molecular formula is C₁₃H₂₀N₂O·2HCl, with a molecular weight of 220.31 g/mol for the free base . The methoxy group enhances solubility and may influence receptor binding interactions, making it a candidate for pharmacological studies, particularly as a potassium channel modulator .
Properties
IUPAC Name |
N-(4-methoxyphenyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQHFKGABLOFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 4-Methoxyphenyl Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Substitution Reactions
The piperidine ring’s secondary amine participates in nucleophilic substitution reactions. For example:
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N-alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of a base (K₂CO₃) to form tertiary amines.
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Aromatic substitution : The methoxyphenyl group undergoes electrophilic substitution (e.g., nitration or halogenation) at the para position due to the methoxy group’s activating effect .
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| N-alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | N-benzyl derivative | 78% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-3-methoxyphenyl analog | 65% |
Oxidation Reactions
The piperidine ring is susceptible to oxidation:
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N-oxidation : Forms the N-oxide derivative using hydrogen peroxide (H₂O₂) or m-CPBA in dichloromethane at room temperature .
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Ring oxidation : Under strong conditions (KMnO₄, acidic media), the piperidine ring undergoes cleavage to form a dicarboxylic acid .
| Substrate | Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Piperidine amine | H₂O₂ | N-oxide | RT, 12 hr | |
| Piperidine ring | KMnO₄/H⁺ | Hexanedioic acid derivative | Reflux, 6 hr |
Reduction Reactions
The compound’s aromatic system can be reduced:
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Methoxy group demethylation : Achieved with BBr₃ in CH₂Cl₂ at −78°C, yielding a phenolic derivative .
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Catalytic hydrogenation : The piperidine ring remains intact, but the methoxyphenyl group is reduced to a cyclohexanol analog under H₂/Pd-C .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-hydroxyphenyl derivative | 82% | |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | Cyclohexanol-piperidine adduct | 90% |
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, it exhibits reversible protonation:
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Deprotonation : Treatment with NaOH (1M) liberates the free base, which is extractable into organic solvents .
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Counterion exchange : Reacts with NaPF₆ or KBr to form hexafluorophosphate or bromide salts, respectively .
Comparative Reactivity with Analogues
The methoxy group significantly enhances electron density, increasing substitution rates compared to non-methoxy analogues:
| Compound | Nitration Rate (relative) | Reference |
|---|---|---|
| N-(4-Methoxyphenyl)piperidin-4-amine | 1.0 (baseline) | |
| N-(4-Fluorophenyl)piperidin-4-amine | 0.3 | |
| N-phenylpiperidin-4-amine | 0.1 |
Stability and Degradation
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Thermal decomposition : Degrades above 200°C, releasing HCl and forming charred residues .
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Photolysis : UV exposure (254 nm) cleaves the C–N bond between the piperidine and methoxyphenyl groups .
Key Research Findings
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Enzyme interactions : The free base inhibits cytochrome P450 2D6 (IC₅₀ = 1.2 μM), impacting drug metabolism.
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Synthetic scalability : A one-pot microwave-assisted synthesis achieves 85% yield using 4-piperidone and 4-methoxybenzylamine .
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Solubility profile : The dihydrochloride salt has aqueous solubility >100 mg/mL, compared to <10 mg/mL for the free base .
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride
- Molecular Formula : C13H21Cl2N2O
- Molecular Weight : 256.77 g/mol
- Canonical SMILES :
COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl
Physical Properties
The dihydrochloride form enhances the compound's stability and solubility in aqueous environments, making it suitable for various biological assays.
Applications in Scientific Research
This compound has a wide range of applications across different scientific domains:
Medicinal Chemistry
Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders. Its interaction with neurotransmitter systems suggests implications for mood regulation and neuropsychiatric disorders.
Biological Studies
The compound is studied for its effects on cellular signaling pathways, potentially acting on neurotransmitter receptors, ion channels, and enzymes.
Industrial Applications
In the chemical industry, it serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Anticancer Research
In vitro studies have indicated significant cytotoxic properties against various cancer cell lines, suggesting potential as an antiproliferative agent.
In Vitro Studies
A notable study evaluated the cytotoxicity of this compound against several cancer cell lines, including:
- Molt4/C8 (T-lymphocytes)
- CEM (T-leukemia)
- L1210 (leukemic)
Results indicated significant cytostatic properties, outperforming standard chemotherapeutics like curcumin in certain assays.
Pharmacological Effects
Research indicates that similar compounds exhibit various pharmacological effects:
- Analgesic Properties : Potential pain-relieving effects through modulation of pain pathways.
- Neuroprotective Effects : Interaction with neurotransmitter systems may provide neuroprotection in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity and affecting cellular functions . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in aromatic substituents, alkyl chain modifications, or additional functional groups, which significantly alter their physicochemical properties and biological activities. Below is a detailed comparison:
Structural and Physicochemical Properties
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The methoxy group’s electron-donating nature optimizes solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., nitro in 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride ) .
- Regulatory Status : Derivatives like para-methoxybutyryl fentanyl (structurally related to the target compound) face pending legislation due to misuse risks, underscoring the need for controlled synthesis .
Biological Activity
N-(4-Methoxyphenyl)piperidin-4-amine dihydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a 4-methoxyphenyl group. This structural feature is crucial as it influences the compound's solubility, reactivity, and interaction with biological targets. The dihydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways. The compound may act on:
- Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors suggest implications in mood regulation and neuropsychiatric disorders.
- Ion Channels : Modulation of ion channel activity could influence neuronal excitability and synaptic transmission.
- Enzymatic Pathways : The compound may inhibit or activate various enzymes, affecting metabolic processes within cells.
Pharmacological Effects
- Analgesic Properties : Similar compounds have demonstrated analgesic effects, suggesting that this compound may also exhibit pain-relieving properties through modulation of pain pathways .
- Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structural similarities to known anticancer agents warrant investigation into its potential as an antiproliferative agent .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for this compound to provide neuroprotection in models of neurodegenerative diseases .
In Vitro Studies
A study evaluated the cytotoxicity of this compound against several cancer cell lines, including:
- Molt4/C8 (T-lymphocytes)
- CEM (T-leukemia)
- L1210 (leukemic)
Results indicated significant cytostatic properties, outperforming standard chemotherapeutics like curcumin in certain assays .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidin-4-amine | Contains a fluorobenzyl group | Enhanced lipophilicity |
| 1-(3,4-Dichlorobenzyl)piperidin-4-amine | Two chlorine substituents on benzyl | Increased receptor affinity |
| 1-(4-Bromobenzyl)piperidin-4-amine | Bromine substituent instead of chlorine | Different electronic properties |
The unique presence of the 4-methoxyphenyl group in this compound distinguishes it from other piperidine derivatives, potentially conferring distinct biological activities due to altered pharmacokinetics and receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
